molecular formula C10H7F3O2S B3388249 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid CAS No. 865350-55-6

3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid

Cat. No. B3388249
CAS RN: 865350-55-6
M. Wt: 248.22 g/mol
InChI Key: UNRRBIKDFCHNDJ-ZZXKWVIFSA-N
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Description

“3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid” is a compound used for proteomics research . It has a molecular formula of C10H7F3O2S and a molecular weight of 248.22 .


Synthesis Analysis

The synthesis of this compound involves a reaction with piperidine in pyridine for 5 hours under heating/ reflux conditions . The reaction mixture is then cooled to room temperature and poured onto ice and 6N HCl. The precipitate is isolated, washed with water, and dried .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a trifluoromethylthio group at the 4-position and an acrylic acid group at the 3-position .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3, and t-amyl alcohol .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 279.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 37 Å2, and a polarizability of 19.3±0.5 10-24 cm3 .

Scientific Research Applications

3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. This compound has been used as a building block in the synthesis of various compounds with potential biological activities. For example, this compound has been used in the synthesis of inhibitors of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity.

Mechanism of Action

The mechanism of action of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid is not well understood. However, studies have suggested that this compound may act as a nucleophile and participate in various chemical reactions such as Michael addition and Wittig reaction. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which may contribute to its potential therapeutic effects in the treatment of diabetes and obesity. This compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid has several advantages for lab experiments. It is readily available and can be synthesized using simple and inexpensive methods. This compound is also stable and easy to handle. However, this compound has some limitations for lab experiments. It is highly reactive and can undergo polymerization, which can make it difficult to handle. This compound is also toxic and can cause skin and eye irritation.

Future Directions

There are several future directions for the study of 3-{4-[(Trifluoromethyl)thio]phenyl}acrylic acid. One potential direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the exploration of the potential therapeutic applications of this compound in the treatment of various diseases such as diabetes, obesity, and cancer. Additionally, the study of the mechanism of action of this compound and its derivatives can provide valuable insights into their potential applications in various fields.

properties

IUPAC Name

(E)-3-[4-(trifluoromethylsulfanyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2S/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRRBIKDFCHNDJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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